![molecular formula C15H27N3O2 B2754986 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-ethyloxalamide CAS No. 953248-54-9](/img/structure/B2754986.png)
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-ethyloxalamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. While I don’t have specific synthetic procedures for this exact compound, it likely requires skilled techniques such as amide bond formation, cyclization, and protecting group strategies. Researchers have explored various synthetic routes, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .
Scientific Research Applications
- The design and development of new antimicrobial drugs is a critical area of research. N’-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide has been investigated for its antibacterial activity. Although most derivatives showed limited effects, one compound exhibited antibacterial properties against Staphylococcus aureus .
- The compound’s structure suggests potential relevance in neurological research. Researchers have used similar structures to develop inhibitors for the NLRP3 inflammasome, which plays a role in neuroinflammation .
- Substituted 1,2-benzoxazoles, to which this compound belongs, are significant in pharmaceutical chemistry . They exhibit various biological activities.
Antimicrobial Research
Neurological Disorders
Pharmaceutical Chemistry
Chemical Synthesis and Medicinal Chemistry
properties
IUPAC Name |
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-2-16-14(19)15(20)17-11-12-7-9-18(10-8-12)13-5-3-4-6-13/h12-13H,2-11H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHLYYJEWOVHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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